N-Methyl-2-methylene-succinamic acid
Overview
Description
N-Methyl-2-methylene-succinamic acid is an organic compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a methylene group attached to the succinamic acid backbone. It is used primarily in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene and catalysts like tetrabutylammonium iodide . The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of N-Methyl-2-methylene-succinamic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-methylene-succinamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-Methyl-2-methylene-succinamic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-2-methylene-succinamic acid involves its interaction with specific molecular targets. The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
N-Methyl-2-methylene-succinamic acid can be compared with other similar compounds such as:
N,N-Dimethylsuccinamic acid: This compound has two methyl groups attached to the nitrogen atom, making it more hydrophobic and less reactive compared to this compound.
N-(2,5-Dichlorophenyl)succinamic acid: This compound contains a dichlorophenyl group, which significantly alters its chemical properties and biological activities.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.
Biological Activity
N-Methyl-2-methylene-succinamic acid (NMM) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of NMM, including its mechanisms of action, synthesis, and relevant case studies.
NMM is a derivative of succinic acid, characterized by the presence of a methylene group adjacent to the nitrogen atom in the amide functional group. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its synthesis and functionalization in biological applications.
Common Reactions
- Oxidation : NMM can be oxidized to yield corresponding oxo derivatives.
- Reduction : The methylene group can be reduced to a methyl group.
- Substitution : The methylene group can be substituted with other functional groups under specific conditions.
The biological activity of NMM is primarily attributed to its interaction with biomolecules. The methylene group can participate in various reactions leading to the formation of reactive intermediates that modulate biochemical pathways. This interaction can result in diverse biological effects, including potential therapeutic applications.
Antimicrobial Activity
NMM has shown promising antimicrobial properties. In vitro studies have demonstrated that compounds related to NMM exhibit activity against various bacterial strains. For instance, certain succinamic acid derivatives have been tested for their antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating significant activity .
Anticancer Potential
Research indicates that NMM and its analogs may possess anticancer properties. A study highlighted that related succinimide compounds demonstrate cytotoxic effects against cancer cell lines, suggesting that NMM could be explored further for its potential as an anticancer agent .
Case Studies
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Anaerobic Degradation Studies :
Research has identified N-methyl-2-methylene-succinic acid as a metabolite in anaerobic degradation processes involving 2-methylnaphthalene. The compound was detected alongside naphthyl-2-methyl-succinic acid in culture supernatants, indicating its role in microbial metabolism and potential environmental applications . -
Pharmacological Applications :
A review on succinimides emphasizes the importance of compounds like NMM in drug development. These compounds possess a range of biological activities, including analgesic, antitumor, and antibacterial effects, which are critical for therapeutic applications .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
4-(methylamino)-2-methylidene-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(6(9)10)3-5(8)7-2/h1,3H2,2H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITSXTOXMAHZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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